3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound with a complex structure that includes a benzamide group, a tetrahydroisoquinoline moiety, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the propionyl group, and the attachment of the benzamide moiety. Common synthetic routes may involve:
Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Propionyl Group: This step may involve acylation reactions using propionyl chloride or propionic anhydride.
Attachment of Benzamide Moiety: This can be done through amidation reactions, where the amine group of the tetrahydroisoquinoline reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential use in drug discovery and development, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the tetrahydroisoquinoline moiety.
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Lacks the methoxy substituents.
3,4-dimethoxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Lacks the propionyl group.
Uniqueness
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to the combination of its structural features, including the methoxy groups, the propionyl group, and the tetrahydroisoquinoline moiety
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-10-9-14-5-7-17(11-16(14)13-23)22-21(25)15-6-8-18(26-2)19(12-15)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDQHLUABBKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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